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molecular formula C5H9NO B1220103 4,4-Dimethyl-2-oxazoline CAS No. 30093-99-3

4,4-Dimethyl-2-oxazoline

Cat. No. B1220103
M. Wt: 99.13 g/mol
InChI Key: KOAMXHRRVFDWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05314918

Procedure details

To 8-phenyloctylmagnesium bromide (from 24.25 mmol of 8-phenyloctyl bromide and 21.27 mmol of magnesium) in distilled tetrahydrofuran (40 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (17.10 mmol) [A. I. Meyers et al., J. org. Chem., 43, 1372 (1978)] in tetrahydrofuran (20 ml). After stirring for 24 hours, the reaction mixture was worked up to yield 2-12-(8-phenyloctyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (11.58 mmol) in methyl iodide (20 ml) was refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 76.5°-78° C.).
Quantity
11.58 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:7])[CH2:6][O:5][CH:4]=[N:3]1.[CH3:8][I:9]>>[I-:9].[CH3:8][N+:3]1[C:2]([CH3:7])([CH3:1])[CH2:6][O:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.58 mmol
Type
reactant
Smiles
CC1(N=COC1)C
Name
Quantity
20 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the volatiles

Outcomes

Product
Name
Type
product
Smiles
[I-].C[N+]1=COCC1(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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